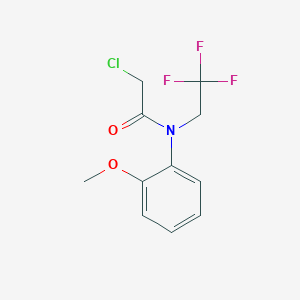

2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a trifluoroethyl group, a methoxyphenyl group, and a chloroacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyaniline, chloroacetyl chloride, and 2,2,2-trifluoroethylamine.

Formation of Intermediate: 2-methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-

Actividad Biológica

2-Chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. With a molecular formula of C11H11ClF3NO2 and a molecular weight of 281.66 g/mol, this compound features a unique trifluoroethyl group that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClF₃NO₂ |

| Molecular Weight | 281.66 g/mol |

| CAS Number | 170655-44-4 |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. The presence of the chloro and trifluoroethyl groups may enhance lipophilicity and alter the compound's interaction with cellular membranes, potentially affecting its bioavailability and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the incorporation of halogen atoms in aromatic compounds often enhances their ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Research has shown that compounds featuring methoxy and chloro substituents often display cytotoxic effects in vitro. For example, studies on related acetamides have demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoroethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- Cytotoxicity Assay : In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it may be a promising candidate for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structures often exhibit moderate to high oral bioavailability due to their lipophilic nature. Further studies are warranted to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound is relatively safe at low concentrations, higher doses may lead to skin irritation and other adverse effects. Safety data sheets recommend handling precautions due to its potential irritant properties .

Propiedades

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO2/c1-18-9-5-3-2-4-8(9)16(10(17)6-12)7-11(13,14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUACVSZNUZBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.